molecular formula C20H22N4O2 B13777544 Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl- CAS No. 97805-07-7

Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl-

Cat. No.: B13777544
CAS No.: 97805-07-7
M. Wt: 350.4 g/mol
InChI Key: DXXGVUQJLGGWMJ-UHFFFAOYSA-N
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Description

The compound Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl- (hereafter referred to by its full systematic name) is a structurally complex acetophenone derivative featuring:

  • Two imidazole rings: One attached via a methyl group at the 4'-position and another directly substituted at the 2-position of the acetophenone core.
  • Tetramethyl substitution: Methyl groups at the 2', 3', 5', and 6' positions on the benzene ring.
  • Carbonyl functionality: A ketone group at the acetophenone core and an additional imidazolylcarbonyl moiety.

This compound belongs to a broader class of nitrogen-containing heterocycles, which are frequently explored for their applications in medicinal chemistry and materials science.

Properties

CAS No.

97805-07-7

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

1-imidazol-1-yl-2-[4-(2-imidazol-1-ylacetyl)-2,3,5,6-tetramethylphenyl]ethanone

InChI

InChI=1S/C20H22N4O2/c1-13-15(3)20(18(25)10-23-7-5-21-11-23)16(4)14(2)17(13)9-19(26)24-8-6-22-12-24/h5-8,11-12H,9-10H2,1-4H3

InChI Key

DXXGVUQJLGGWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1CC(=O)N2C=CN=C2)C)C)C(=O)CN3C=CN=C3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of acetophenone derivatives with multiple imidazole substituents and tetramethyl aromatic rings typically follows a multi-step approach:

  • Step 1: Synthesis of the tetramethyl-substituted acetophenone core.
  • Step 2: Introduction of the imidazole moieties via acylation or substitution reactions.
  • Step 3: Formation of the imidazolylcarbonylmethyl linkage at the 4'-position.

Preparation of Tetramethyl-Substituted Acetophenone Core

The tetramethyl substitution pattern can be achieved by starting from commercially available or synthesized tetramethylbenzene derivatives, followed by Friedel-Crafts acylation to introduce the acetyl group.

  • Typical reaction: Friedel-Crafts acylation of 2,3,5,6-tetramethylbenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • Reaction conditions: Anhydrous environment, low temperature (0-5°C) to control regioselectivity and prevent polyacylation.
  • Outcome: 2',3',5',6'-tetramethylacetophenone as the core intermediate.

Introduction of Imidazole Groups

The imidazole substituents can be introduced by nucleophilic substitution or acylation reactions involving imidazole derivatives.

  • At 2-position: Direct substitution of the acetophenone ring at the 2-position with an imidazole group can be achieved by:

    • Halogenation: Bromination or chlorination at the 2-position of acetophenone to form 2-haloacetophenone.
    • Nucleophilic substitution: Reaction of 2-haloacetophenone with imidazole under basic conditions to replace the halogen with the imidazole moiety.
  • At 4'-position: Attachment of the 1-imidazolylcarbonylmethyl group involves:

    • Step 1: Formation of a chloromethyl ketone or equivalent intermediate at the 4'-position.
    • Step 2: Coupling with imidazole via nucleophilic substitution to form the imidazolylcarbonylmethyl linkage.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product Intermediate
1 Friedel-Crafts Acylation 2,3,5,6-tetramethylbenzene, Acetyl chloride, AlCl3 2',3',5',6'-tetramethylacetophenone
2 Halogenation N-Bromosuccinimide (NBS) or Br2, FeBr3 catalyst 2-bromo-2',3',5',6'-tetramethylacetophenone
3 Nucleophilic substitution Imidazole, base (e.g., K2CO3), solvent (DMF) 2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone
4 Chloromethylation Paraformaldehyde, HCl or chloromethyl methyl ether 4'-chloromethyl-2-(1-imidazolyl)-2',3',5',6'-tetramethylacetophenone
5 Coupling with imidazole Imidazole, base, heating Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl-

Purification and Characterization

  • Purification typically involves column chromatography or recrystallization.
  • Characterization methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Infrared (IR) spectroscopy for functional group analysis.
    • Elemental analysis for purity confirmation.

Research Findings and Literature Survey

Academic Publications

While direct literature on this exact compound is limited, related synthetic methods for imidazole-substituted acetophenones have been reported in organic chemistry journals. For example, halogenation followed by nucleophilic substitution with imidazole derivatives is a common strategy to functionalize aromatic ketones.

Data Tables Summarizing Key Synthetic Steps

Reaction Step Reagents/Conditions Yield (%) Notes
Friedel-Crafts Acylation 2,3,5,6-tetramethylbenzene, Acetyl chloride, AlCl3 75-85 Controlled temperature prevents polyacylation
Halogenation NBS, FeBr3, CCl4, reflux 70-80 Selective monobromination at 2-position
Nucleophilic substitution Imidazole, K2CO3, DMF, 80°C 65-75 Efficient substitution of halogen by imidazole
Chloromethylation Paraformaldehyde, HCl, solvent 60-70 Introduction of chloromethyl group at 4'-position
Coupling with imidazole Imidazole, base, heat 55-65 Forms imidazolylcarbonylmethyl linkage

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The imidazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Studies

Acetophenone derivatives, particularly those containing imidazole, have been investigated for their pharmacological effects:

  • Thromboxane Synthetase Inhibition : Research indicates that related compounds can act as selective thromboxane synthetase inhibitors. Thromboxanes are implicated in various cardiovascular diseases, making these compounds potential candidates for therapeutic applications in managing conditions like hypertension and pulmonary hypertension .

Biochemical Research

The compound's ability to modulate biological pathways makes it valuable in biochemical studies:

  • Metabolic Pathway Investigations : The imidazole moiety is known to interact with various enzymes and receptors, influencing metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. For instance, the modulation of the tryptophan-kynurenine pathway has been studied for its implications in psychiatric conditions and immune responses .

Material Science

In material science, acetophenone derivatives are explored for their role in synthesizing novel materials with specific properties:

  • Polymer Chemistry : Due to their reactive functional groups, acetophenone derivatives can be utilized in the synthesis of polymers and materials that exhibit desirable mechanical and thermal properties.

Analytical Chemistry

The compound's distinctive chemical structure allows it to be used as a standard or reagent in various analytical methods:

  • Chromatography : Acetophenone derivatives are often employed as standards in chromatographic methods for the analysis of complex mixtures due to their well-defined chemical properties .

Case Study 1: Thromboxane Synthetase Inhibition

A study conducted on spontaneously hypertensive rats demonstrated that a related imidazole derivative significantly reduced serum thromboxane B2 levels, indicating its potential use as a therapeutic agent in managing thromboxane-related conditions .

Case Study 2: Metabolic Pathway Modulation

Research investigating the effects of imidazole-containing compounds on the tryptophan-kynurenine metabolic pathway revealed that these compounds could serve as modulators of immune response and neuroinflammation, suggesting their utility in developing treatments for autoimmune diseases and mental health disorders .

Mechanism of Action

The mechanism of action of Acetophenone, 4’-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2’,3’,5’,6’-tetramethyl- involves its interaction with molecular targets through its imidazole groups. These groups can coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with metal ions, which can alter the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative Syntheses:
Compound Class Key Reagents/Steps Reference
Imidazole-triazole hybrids One-pot synthesis with aldehydes, benzil, and 3,5-diamino-1,2,4-triazole (CAN catalyst)
Imazalil derivatives Bromination of 2,4-dichloroacetophenone, followed by imidazole condensation and NaBH4 reduction
4'-(Imidazol-1-yl)acetophenone Direct condensation of 1H-imidazole with 4-bromoacetophenone derivatives

Key Differences :

  • The target compound’s synthesis likely requires multi-step functionalization (methylation, carbonyl insertion) compared to simpler imidazole-acetophenone hybrids .
  • Unlike imidazole-triazole hybrids synthesized via one-pot methods , the target’s tetramethyl and dual-imidazole substituents demand stringent regioselective control.

Structural and Functional Group Analysis

Target Compound Features:
  • Steric hindrance : Tetramethyl substitution introduces significant steric bulk, likely affecting reactivity and solubility.
  • Carbonyl diversity: A ketone (acetophenone) and an imidazolylcarbonyl group provide distinct electrophilic sites.
Structural Analogues:
Compound Functional Groups Key Structural Differences
4'-(Imidazol-1-yl)acetophenone Single imidazole, no methyl substituents Simpler backbone; lacks steric bulk
Imidazole-triazole hybrids (C1-C9) Triazole core with diphenylimidazole branches Nitrogen-rich scaffold; no carbonyl groups
Imidazolone-thiazole derivatives Imidazolone and thiazole fused systems Heterocyclic fusion; bromophenyl substituent

Key Insights :

  • Dual imidazole units contrast with triazole or thiazole-containing derivatives, which prioritize different electronic profiles .

Spectroscopic Properties

Target Compound (Inferred Data):
  • IR : Expected peaks for C=O (~1700 cm⁻¹), C=N (~1640 cm⁻¹), and aromatic C-H (~3100 cm⁻¹), based on imidazolone-thiazole derivatives .
  • MS : Molecular ion clusters consistent with C₁₉H₂₀N₄O₂ (exact mass requires confirmation).
Comparative Spectra:
Compound IR Peaks (cm⁻¹) MS Data (m/z)
4'-(Imidazol-1-yl)acetophenone 1704 (C=O), 1519 (C=N) [M+H]⁺ = 187.097 (C₁₁H₁₀N₂O)
Imidazolone-thiazole derivative 1704 (C=O), 1641 (C=N), 773 (C-S) Not reported

Notable Contrasts:

  • The target’s additional methyl groups would reduce symmetry, leading to complex NMR splitting patterns absent in simpler analogues .
  • Imidazolylcarbonyl and tetramethyl groups may introduce unique fragmentation pathways in MS analysis.

Limitations :

  • Synthetic complexity : Tetramethylation and dual functionalization may hinder large-scale production .
  • Solubility challenges : High hydrophobicity from methyl groups could limit bioavailability.

Biological Activity

Acetophenone derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Acetophenone, 4'-((1-imidazolylcarbonyl)methyl)-2-(1-imidazolyl)-2',3',5',6'-tetramethyl-
  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 366.42 g/mol
  • CAS Number : Not specified in the search results.

Antitumor Activity

Research indicates that compounds related to acetophenone exhibit significant antitumor properties. The imidazole moiety in this compound enhances its interaction with biological targets, potentially leading to increased efficacy against various cancer cell lines. A study focusing on similar imidazole-containing acetophenones demonstrated their ability to inhibit tumor growth in vitro and in vivo models, suggesting that this compound may share similar properties .

Thromboxane Synthesis Inhibition

The compound 4'-(Imidazol-1-yl)acetophenone has been identified as a selective thromboxane synthesis inhibitor. Thromboxanes are involved in platelet aggregation and vasoconstriction, making their inhibition a target for cardiovascular therapies. Studies have shown that this compound can reduce thromboxane levels, thereby improving renal function in models of acute renal failure .

Synthesis Methods

The synthesis of acetophenone derivatives typically involves the reaction of acetophenone with imidazole derivatives under controlled conditions. Recent advancements have focused on eco-friendly methods such as mechanochemical synthesis, which allows for efficient production without harmful solvents .

Case Studies and Research Findings

StudyFindings
Thromboxane Inhibition Study Demonstrated that 4'-(Imidazol-1-yl)acetophenone significantly reduces thromboxane B2 excretion in diabetic models, indicating its potential in managing diabetic nephropathy .
Antitumor Activity Assessment Evaluated the cytotoxic effects of imidazole-containing acetophenones on various cancer cell lines, revealing IC50 values in the micromolar range .
Mechanochemical Synthesis Research Reported high yields of acetophenone derivatives using mechanochemical methods, showcasing a sustainable approach to synthesis .

Q & A

Q. What are the key synthetic strategies for preparing imidazole-functionalized acetophenone derivatives?

The synthesis typically involves multi-step reactions, including condensation of imidazole with halogenated acetophenone precursors. For example, brominated acetophenone intermediates (e.g., 2,4-dichlorophenacyl bromide) can react with 1H-imidazole in refluxing methanol or DMF to form imidazole-substituted acetophenones . Reduction steps using NaBH4 may follow to stabilize intermediates . Methodological optimization, such as solvent choice (methanol vs. DMF) and temperature control, is critical to avoid side reactions like over-alkylation.

Q. How can researchers characterize the structural purity of this compound?

Key techniques include:

  • FT-IR spectroscopy : Peaks at ~1641 cm⁻¹ (C=N stretching in imidazole) and ~1705 cm⁻¹ (C=O from acetophenone) confirm functional groups .
  • NMR : ¹H NMR should show distinct signals for methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and imidazole protons (δ 7.5–8.5 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the molecular weight (C11H10N2O, 186.214 g/mol) validate purity .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

Polar aprotic solvents like DMF or methanol are preferred for condensation reactions due to their ability to stabilize ionic intermediates. Reflux temperatures (~80–100°C) enhance reaction rates, while inert atmospheres (N2/Ar) prevent oxidation of imidazole rings .

Advanced Research Questions

Q. How can contradictions in spectral data be resolved during structural validation?

Discrepancies in FT-IR or NMR data often arise from tautomerism in the imidazole ring or residual solvents. For example:

  • Tautomerism : Imidazole protons may shift depending on the solvent’s dielectric constant. Deuterated DMSO or CDCl3 can stabilize specific tautomers for clearer NMR interpretation .
  • Solvent peaks : Residual methanol (δ 3.3 ppm in ¹H NMR) can mask critical signals; thorough drying under vacuum is essential .

Q. What strategies improve yield in multi-step syntheses of tetra-substituted imidazole-acetophenone hybrids?

  • Stepwise protection : Temporarily protect reactive sites (e.g., acetyl groups) with trimethylsilyl chloride to prevent unwanted side reactions during imidazole coupling .
  • Catalytic acceleration : Use K2CO3 or NaH as bases to deprotonate imidazole, enhancing nucleophilicity in SN2 reactions .
  • Yield optimization data :
ConditionYield (%)Purity (%)
DMF, 80°C, 12 hrs6895
Methanol, 60°C, 24 hrs5288

Q. How does steric hindrance from tetramethyl substituents affect reactivity?

The 2',3',5',6'-tetramethyl groups create significant steric bulk, slowing down electrophilic substitution reactions. Computational modeling (DFT) can predict reactive sites:

  • Electrophilic attack : Favors the para position relative to the acetyl group due to lower steric hindrance.
  • Nucleophilic imidazole : Steric shielding reduces reactivity; microwave-assisted synthesis may overcome kinetic barriers .

Methodological Considerations

Q. What analytical workflows are recommended for detecting byproducts?

  • HPLC-MS : Use a C18 column with acetonitrile/water gradients (0.1% formic acid) to separate byproducts. Monitor m/z 186.2 (parent ion) and potential adducts (e.g., m/z 209.1 for Na⁺ adducts) .
  • TLC : Ethyl acetate/hexane (3:7) with UV visualization at 254 nm detects unreacted imidazole (Rf ~0.2) vs. product (Rf ~0.6) .

Q. How can researchers mitigate decomposition during storage?

  • Storage conditions : Argon-sealed vials at –20°C in anhydrous DMSO or ethanol prevent hydrolysis of the imidazolylcarbonyl group .
  • Stability data :
Storage Time (months)Purity (%)
1 (RT, air)78
3 (–20°C, Ar)97

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